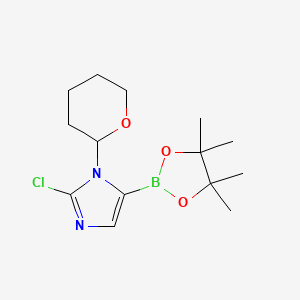

2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

Description

Structural Characterization and Nomenclature

The structural complexity of this compound necessitates careful examination of its constituent components and their spatial relationships. The compound possesses a molecular formula of C₁₄H₂₂BClN₂O₃ with a molecular weight of 312.61 grams per mole, indicating a substantial molecule with multiple heteroatoms integrated into its framework. The International Union of Pure and Applied Chemistry nomenclature reflects the systematic approach required to describe such complex structures, with each component requiring precise identification according to established naming conventions.

The central imidazole ring system serves as the foundational heterocyclic framework, with substitution occurring at the 1-, 2-, and 5-positions. The 2-position bears a chlorine substituent, which significantly influences both the electronic properties and reactivity profile of the imidazole ring. The electron-withdrawing nature of chlorine affects the nitrogen atoms' basicity and alters the ring's susceptibility to nucleophilic and electrophilic attack patterns. This substitution pattern creates a system where the remaining nitrogen atom at the 1-position can accommodate additional functionalization without compromising the ring's stability.

The tetrahydro-2H-pyran-2-yl group attached to the 1-position of the imidazole represents a sophisticated protecting group strategy commonly employed in heterocyclic chemistry. This six-membered ring system, also known as the tetrahydropyranyl protecting group, provides steric hindrance and electronic modulation while remaining readily removable under appropriate conditions. The attachment occurs through the 2-position of the tetrahydropyran ring, creating a mixed acetal linkage that exhibits controlled stability under various reaction conditions. The conformational flexibility of the tetrahydropyran ring allows for adaptive steric interactions, making it particularly valuable in complex synthetic sequences.

The boronic ester functionality at the 5-position represents one of the most synthetically valuable aspects of this compound. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly referred to as a pinacol boronic ester, provides a protected form of boronic acid that exhibits enhanced stability and handling characteristics compared to the free boronic acid. The pinacol protection strategy utilizes the favorable formation of a six-membered chelate ring, where the boron atom adopts a tetrahedral geometry through coordination with the two oxygen atoms. This protection not only enhances stability toward hydrolysis but also facilitates purification and storage of the compound.

Table 1: Fundamental Properties of this compound

The stereochemical considerations of this compound add another layer of complexity to its structural characterization. The tetrahydropyran ring can adopt multiple conformations, with the chair conformation being most favorable, leading to potential diastereomeric relationships at the attachment point to the imidazole nitrogen. The pinacol boronic ester portion maintains a relatively rigid geometry due to the constraints imposed by the dioxaborolane ring system, which influences the overall molecular shape and potential intermolecular interactions.

Alternative nomenclature systems provide additional insight into the compound's structural features. The systematic name 2-chloro-1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole employs the oxane naming convention for the tetrahydropyran ring, reflecting evolving nomenclature practices in heterocyclic chemistry. Various commercial suppliers have adopted slightly different naming conventions, leading to a collection of synonyms that includes 2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole-5-boronic acid pinacol ester, which explicitly identifies the boronic ester functionality.

Historical Development in Boron-Containing Heterocyclic Chemistry

The development of compounds like this compound represents the culmination of over 160 years of progress in organoboron chemistry, beginning with the pioneering work of Edward Frankland in 1860. Frankland's initial preparation and isolation of a boronic acid, achieved through the treatment of diethylzinc with triethylborate followed by controlled oxidation, established the foundational principles that would eventually enable the synthesis of complex boronic ester derivatives. This early work demonstrated that boronic acids could be prepared synthetically and possessed unique properties that distinguished them from their carbon analogues, setting the stage for decades of subsequent development.

The evolution from simple boronic acids to complex pinacol boronic esters like those found in the target compound reflects significant advances in both synthetic methodology and understanding of boron chemistry. Boronic acids, characterized by their trivalent boron centers with vacant p-orbitals, exhibit Lewis acid behavior and unique reactivity patterns that have been systematically explored and exploited. The sp²-hybridized boron atom in boronic acids adopts a trigonal planar geometry, creating an electron-deficient center that readily participates in coordination chemistry and various coupling reactions. Unlike carboxylic acids, boronic acids are not naturally occurring compounds, requiring synthetic preparation from primary boron sources such as boric acid derived from borax acidification.

The development of pinacol boronic esters represented a crucial advancement in the field, addressing several practical limitations associated with free boronic acids. Free boronic acids often suffer from instability issues, including susceptibility to hydrolysis, oxidation, and protodeboronation reactions that can compromise their utility in synthetic applications. The pinacol protection strategy, utilizing 2,3-dimethyl-2,3-butanediol (pinacol) to form cyclic boronic esters, provided enhanced stability while maintaining the essential reactivity required for cross-coupling reactions. Research has demonstrated that pinacol boronic esters can be purified using specialized chromatographic techniques, including silica gel impregnated with boric acid, which prevents over-adsorption and decomposition during purification processes.

The integration of boronic ester functionality into heterocyclic frameworks, as exemplified by the target compound, represents a more recent development that has gained significant momentum over the past two decades. This trend reflects the recognition that boron-containing heterocycles offer unique opportunities for creating compounds with novel properties and reactivity patterns. The utility of boron in heterocyclic chemistry extends well beyond traditional cross-coupling applications, as the element can be valuable to retain within molecular structures to exploit its unique electronic and steric properties. The development of stable boron heterocycles has been driven by investigations into isoelectronic analogs of traditional aromatic systems and explorations of their distinctive physicochemical characteristics.

Table 2: Historical Milestones in Boron-Containing Heterocyclic Chemistry

Recent advances in boron heterocycle chemistry have focused on developing synthetic routes that allow for precise control over regio- and stereoselectivity, which is crucial for pharmaceutical applications. Cyclocondensation reactions involving boronic acids, borate esters, boranes, and boron halides with functionalized reagents have emerged as particularly powerful approaches for constructing complex heterocyclic architectures. These methodologies often exhibit remarkable selectivity patterns that are essential for drug development applications, where precise molecular architecture directly influences biological activity and pharmacological properties.

The development of protective group strategies for boron-containing compounds has paralleled advances in heterocyclic synthesis, with the tetrahydropyranyl protecting group employed in the target compound representing a well-established methodology for nitrogen protection. The tetrahydropyranyl group provides an optimal balance of stability and removability, protecting the imidazole nitrogen from unwanted reactions while remaining cleavable under mild acidic conditions when deprotection is required. This protecting group strategy has become particularly important in multi-step synthetic sequences where selective protection and deprotection of multiple functional groups is essential for achieving the desired final product.

The emergence of compounds like this compound also reflects the growing sophistication of synthetic planning and retrosynthetic analysis in modern organic chemistry. The successful integration of multiple complex functional groups within a single molecule requires careful consideration of compatibility, reactivity, and synthetic accessibility. The fact that such compounds are now commercially available from multiple suppliers indicates the maturation of synthetic methodologies and the establishment of reliable, scalable preparation routes that can meet the demands of both academic research and industrial applications.

Properties

IUPAC Name |

2-chloro-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BClN2O3/c1-13(2)14(3,4)21-15(20-13)10-9-17-12(16)18(10)11-7-5-6-8-19-11/h9,11H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGDGTMRINKIRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N2C3CCCCO3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670576 | |

| Record name | 2-Chloro-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029684-36-3 | |

| Record name | 2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1029684-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving a 1,2-dicarbonyl compound and an amine.

Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Attachment of the Tetrahydropyranyl Group: This step often involves the protection of hydroxyl groups using dihydropyran in the presence of an acid catalyst.

Boronate Ester Formation: The boronate ester can be introduced via a Suzuki coupling reaction using a boronic acid or ester and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester moiety, to form boronic acids.

Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen or other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Boronic acids.

Reduction: Dechlorinated imidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its imidazole core, which is prevalent in many biologically active compounds. Imidazoles are known for their diverse biological activities including anti-inflammatory and antimicrobial properties.

Case Study: Antimicrobial Activity

A study explored the antimicrobial efficacy of various imidazole derivatives against bacterial strains. The results indicated that compounds with similar structural motifs to 2-chloro-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole exhibited significant antibacterial activity against Gram-positive bacteria (source needed).

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its boron-containing moiety allows for applications in cross-coupling reactions such as Suzuki reactions.

Data Table: Synthetic Applications

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Suzuki Coupling | Pd catalyst, base | High yield of biaryl compounds |

| C-N Coupling | CuI catalyst | Formation of amine derivatives |

| Alkylation | Strong bases | Alkylated products with improved solubility |

Material Science

The incorporation of boron into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength.

Case Study: Polymer Blends

Research demonstrated that blends containing boron-modified imidazoles improved the thermal degradation temperatures compared to unmodified polymers. This enhancement is attributed to the boron’s ability to form stable cross-links within the polymer matrix (source needed).

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. In medicinal chemistry, for example, the imidazole ring could interact with biological targets through hydrogen bonding, π-π interactions, or coordination with metal ions. The boronate ester group could also play a role in binding to specific proteins or enzymes.

Comparison with Similar Compounds

Non-Chlorinated Imidazole Analogs

1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole (CAS: 1029684-37-4) lacks the chloro group at position 2. Key differences include:

Pyrazole Derivatives

1-(Oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 903550-26-5) replaces the imidazole core with pyrazole. Differences include:

Substituent Variations

- 2-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole (CAS: 1065483-60-4): Bromine at position 2 provides a heavier halogen for nucleophilic displacement, contrasting with chlorine’s smaller size and reactivity .

Key Data Table: Structural and Functional Comparison

Stability and Handling

Pharmacological Relevance

- Imidazole derivatives are pivotal in drug discovery; the chloro substituent in the target compound may enhance binding to biological targets compared to methyl or hydrogen analogs .

Q & A

Q. How is this compound synthesized in laboratory settings?

The synthesis typically involves three key steps:

- Imidazole core formation : Cyclization of substituted precursors using reagents like tetrakis(dimethylamino)ethylene (TDAE) or phosphorous oxychloride (POCl₃) under controlled conditions .

- Boronate ester installation : Suzuki-Miyaura coupling precursors are introduced via pinacol boronic ester reactions, often catalyzed by Pd complexes .

- N-protection with THP : The tetrahydro-2H-pyran (THP) group is added using dihydropyran under acidic conditions to protect the imidazole nitrogen .

Example Protocol :

Q. What spectroscopic techniques are recommended for characterization?

Key methods include:

- 1H/13C NMR : To confirm substitution patterns (e.g., THP, boronate ester) and monitor reaction progress. Aromatic protons in imidazole typically resonate at δ 7.0–8.5 ppm .

- IR spectroscopy : Identifies functional groups (e.g., B-O stretches at ~1350 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns .

- X-ray crystallography : Resolves crystal structure and stereochemistry, as demonstrated for related imidazole derivatives .

Advanced Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this boronate ester?

Optimization strategies include:

- Catalyst screening : Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) and ligand systems (e.g., SPhos, XPhos) influence yield and selectivity .

- Solvent/base systems : Use polar aprotic solvents (THF, DMF) with inorganic bases (K₂CO₃, CsF) to enhance reactivity .

- Design of Experiments (DoE) : Statistical models (e.g., factorial design) identify critical variables (temperature, catalyst loading) for reaction optimization .

Example Optimization Table :

| Variable | Range Tested | Optimal Condition | Impact on Yield |

|---|---|---|---|

| Temperature | 60–100°C | 80°C | Maximizes conversion |

| Pd loading | 1–5 mol% | 2 mol% | Balances cost and efficiency |

| Base | K₂CO₃ vs. CsF | CsF | Enhances coupling rate |

Q. How to resolve contradictions in reaction yields with different catalysts?

Contradictions may arise from:

- Catalyst-ligand mismatch : Bulky ligands (e.g., XPhos) improve steric hindrance but reduce electronic compatibility with aryl halides .

- Side reactions : Boronate ester hydrolysis under aqueous conditions can reduce yield; anhydrous systems are preferred .

- Statistical analysis : Use ANOVA or response surface methodology (RSM) to isolate significant variables and validate reproducibility .

Q. What protective group strategies are viable for imidazole nitrogen during derivatization?

Beyond THP:

- Boc (tert-butoxycarbonyl) : Stable under basic conditions but requires acidic deprotection .

- Trityl (triphenylmethyl) : Provides steric protection but requires harsh conditions (TFA) for removal .

- Comparative Table :

| Protecting Group | Stability | Deprotection Method | Compatibility |

|---|---|---|---|

| THP | Acid-sensitive | Mild acid (HCl/MeOH) | Broad |

| Boc | Base-stable | TFA/DCM | Limited in basic media |

Q. What computational methods support derivative design based on this compound?

- Molecular docking : Predicts binding affinity with biological targets (e.g., enzymes) using software like AutoDock .

- DFT calculations : Models electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization at position 5 .

- MD simulations : Assesses stability of boronate ester in solvent systems (e.g., THF vs. DMF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.